molecular formula C28H23ClN4O2S B2765864 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide CAS No. 1115286-67-3

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2765864
CAS No.: 1115286-67-3
M. Wt: 515.03
InChI Key: OLMNFGOVERJEMI-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused at the 3,2-d position, distinguishing it from more common pyrrolo[2,3-d]pyrimidine derivatives. Key structural elements include:

  • 3-Benzyl and 6-phenyl substituents: These aromatic groups likely enhance hydrophobic interactions in biological targets.
  • N-(4-Chlorophenyl)methyl acetamide side chain: The chlorinated aryl group may improve bioavailability or target specificity.

Structural elucidation of such compounds typically employs UV, NMR (¹H and ¹³C), and X-ray crystallography, with refinement tools like SHELX ensuring accuracy in stereochemical assignments .

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c29-22-13-11-19(12-14-22)16-30-25(34)18-36-28-32-24-15-23(21-9-5-2-6-10-21)31-26(24)27(35)33(28)17-20-7-3-1-4-8-20/h1-15,31H,16-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMNFGOVERJEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, critical for modulating electronic properties and bioavailability.

ConditionsProductYieldCharacterization Methods
MnO₂ in chloroform, 12–24 hSulfoxide derivative60–75%NMR, MS
H₂O₂ in acetic acid, 50°CSulfone derivative45–55%HPLC, IR

Oxidation selectivity depends on stoichiometry and reaction time. Over-oxidation to sulfones requires stronger oxidizing agents like hydrogen peroxide .

Hydrolysis of Acetamide Moiety

The N-[(4-chlorophenyl)methyl]acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates.

ConditionsProductApplication
6M HCl, reflux, 6 h2-mercapto-pyrrolo-pyrimidine carboxylic acidProdrug activation
NaOH (1M), ethanol, 80°C, 4 hSodium carboxylate saltSolubility enhancement

Hydrolysis kinetics are influenced by steric hindrance from the 4-chlorobenzyl group, requiring prolonged heating.

Nucleophilic Substitution at Pyrimidine Core

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at position 2 (sulfanyl group) or position 6 (phenyl substituent).

ReagentPosition ModifiedProduct Profile
Alkyl halides (e.g., CH₃I)C2 (S-alkylation)Enhanced lipophilicity
Amines (e.g., NH₃)C6 (aryl displacement)Amino-pyrrolo-pyrimidine analogs

Reactions require polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ .

Cyclization and Ring Functionalization

The pyrrolo-pyrimidine core participates in cycloaddition or annulation reactions to form polycyclic systems.

Reagent/ProcessNew Ring FormedBiological Relevance
Cu-catalyzed azide-alkyneTriazole-fused systemKinase inhibition optimization
Photochemical [2+2] cycloadditionCyclobutane derivativeStructural diversification

These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions at specific positions.

Reaction TypeConditionsFunctionalization Site
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene, 110°CC7-phenyl group
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneN-alkylation

Cross-coupling efficiency depends on substituent electronic effects and catalyst selection .

Reductive Modifications

The 4-oxo group undergoes reduction to form 4-hydroxy or 4-amino derivatives.

Reducing AgentProductSelectivity
NaBH₄, MeOH4-hydroxy derivativeModerate
LiAlH₄, THF4-amino derivativeHigh

Reductive pathways are sterically challenged by the benzyl and phenyl groups, necessitating strong reducing agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key kinases involved in cancer progression, such as cyclin-dependent kinases (CDK) and receptor tyrosine kinases (RTK).

Case Study: Multikinase Inhibition

A notable study demonstrated that similar compounds induced apoptosis in various tumor cell lines at concentrations ranging from 30–100 nM. The structure–activity relationship (SAR) analysis revealed that specific functional groups are critical for their anticancer efficacy. For instance:

  • Inhibition of CDK4 and CDK6 : Compounds with similar structures showed effective inhibition of these kinases, leading to reduced cell proliferation in cancer models .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Research indicates that pyrimidine derivatives can interfere with viral replication mechanisms.

Case Study: HIV Inhibition

In a study focused on HIV, certain pyrimidine derivatives were shown to inhibit the viral reverse transcriptase enzyme, crucial for viral replication. This suggests that the compound may serve as a lead structure for developing new antiviral therapies targeting HIV and potentially other viruses .

Neuroprotective Effects

Emerging research suggests that compounds similar to 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide may possess neuroprotective properties.

Case Study: Neuroprotection in Models of Neurodegeneration

In preclinical models of neurodegenerative diseases such as Alzheimer's disease, related compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These effects were attributed to their ability to modulate signaling pathways associated with neuroinflammation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, which could have implications in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Summary Table of Applications

Application AreaMechanism/EffectReferences
Anticancer ActivityInhibition of CDK4/CDK6; apoptosis induction
Antiviral PropertiesInhibition of viral reverse transcriptase
Neuroprotective EffectsReduction of oxidative stress; modulation of inflammation
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Core Scaffold Variations

The pyrrolo[3,2-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in –4) in ring fusion position, altering electronic distribution and steric accessibility. For example:

  • Pyrrolo[3,2-d]pyrimidines : The 3,2-d configuration may influence solubility or metabolic stability due to altered hydrogen-bonding capacity.

Substituent Effects

Compound Name Core Structure Key Substituents Potential Impact
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Benzyl, 6-phenyl, 2-sulfanyl, N-(4-chlorobenzyl)acetamide Enhanced lipophilicity; chlorine may reduce off-target interactions
Derivative Pyrrolo[2,3-d]pyrimidine 4-Sulfamoylphenylamino, 7-cyclopentyl, N,N-dimethylcarboxamide Sulfonamide group introduces hydrogen-bonding; cyclopentyl enhances selectivity
Compound Tetrahydropyrimidine 2-Oxotetrahydropyrimidin-1(2H)-yl, phenoxyacetamido Increased conformational flexibility; potential protease inhibition

Biological Activity

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolo[3,2-d]pyrimidine core.
  • A benzyl group.
  • A sulfanyl moiety.
  • An N-(4-chlorophenyl)methyl acetamide group.

The molecular formula is C23H24ClN3O2SC_{23}H_{24}ClN_3O_2S with a molecular weight of approximately 445.97 g/mol.

Anticancer Properties

Recent studies have identified the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that the compound possesses a broad spectrum of antibacterial activity .

Enzyme Inhibition

Inhibition studies revealed that the compound acts as an inhibitor of key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) enzymes

This inhibition suggests potential anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes that play critical roles in cancer progression and inflammation.
  • Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: The presence of phenolic structures contributes to its ability to scavenge free radicals, reducing oxidative stress .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Mechanism
Study 1HeLa15Apoptosis induction via caspase activation
Study 2MCF712Modulation of Bcl-2 family proteins
Study 3S. aureus32Antibacterial activity via cell wall disruption
Study 4E. coli28Inhibition of bacterial growth

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